molecular formula C25H27ClN6O2 B2719595 8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 886907-97-7

8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2719595
CAS No.: 886907-97-7
M. Wt: 478.98
InChI Key: PVDXRAJDJXOSCB-UHFFFAOYSA-N
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Description

8-(4-(3-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27ClN6O2 and its molecular weight is 478.98. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

A study highlighted the synthesis of novel purine linked piperazine derivatives to identify potent inhibitors of Mycobacterium tuberculosis. These compounds, including variants similar to the specified chemical structure, were designed to disrupt the biosynthesis of peptidoglycan, exerting antiproliferative effects against Mycobacterium tuberculosis H37Rv. This research provides a foundation for the development of new drugs targeting tuberculosis, showcasing a significant leap in the search for effective treatments against this infectious disease (Srihari Konduri et al., 2020).

Cardiovascular Activity

Another research focused on the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and their cardiovascular effects. This study demonstrated that certain derivatives displayed strong prophylactic antiarrhythmic activity and hypotensive activity, indicating potential for the development of new cardiovascular drugs (G. Chłoń-Rzepa et al., 2004).

Luminescent Properties and Photo-induced Electron Transfer

Research into the luminescent properties and photo-induced electron transfer of piperazine substituted naphthalimides, including those structurally related to the specified compound, unveiled their potential in optical applications. The findings suggest uses in fluorescence spectroscopy and the development of novel photonic materials, with specific applications in sensors and probes (Jiaan Gan et al., 2003).

Antiproliferative and Erythroid Differentiation

A study on piperazine derivatives demonstrated their antiproliferative effects and ability to induce erythroid differentiation against K-562 human chronic myelogenous leukemia cells. This research contributes to the understanding of leukemia treatment mechanisms and suggests potential therapeutic applications for compounds with a similar chemical structure (Antoine M. Saab et al., 2013).

Synthesis and Biological Activity as Antiasthmatic Agents

Xanthene derivatives research aimed at developing antiasthmatic agents revealed the synthesis of compounds structurally similar to the one , showing significant pulmonary vasodilator activity. This work underscores the potential of such compounds in the treatment of asthma and related respiratory conditions (M. Bhatia et al., 2016).

Properties

IUPAC Name

8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O2/c1-17-5-3-6-18(13-17)16-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-11-9-30(10-12-31)15-19-7-4-8-20(26)14-19/h3-8,13-14H,9-12,15-16H2,1-2H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDXRAJDJXOSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCN(CC4)CC5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.